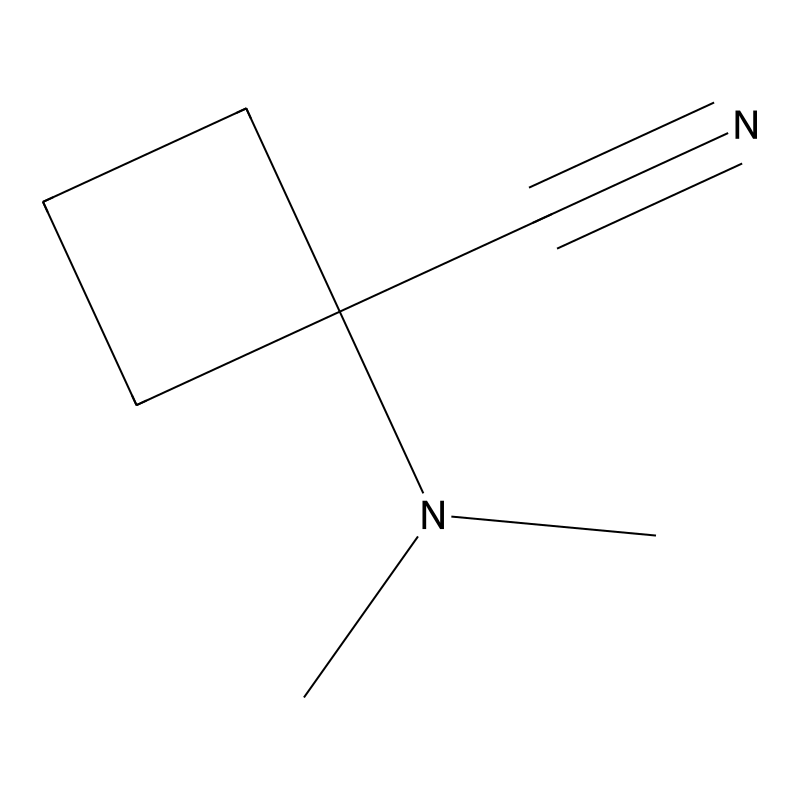

1-(Dimethylamino)cyclobutanecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Dimethylamino)cyclobutanecarbonitrile (CAS 176445-74-2) is a conformationally restricted, sp3-rich alpha-aminonitrile utilized primarily as a sophisticated building block in medicinal chemistry. Featuring a highly strained four-membered ring and a fully substituted tertiary amine, this compound serves as a direct precursor to 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine and related unnatural amino acids . In modern drug discovery, particularly for challenging targets like KRAS G12D, the incorporation of such rigid, low-molecular-weight diamine pharmacophores is critical for optimizing ligand efficiency, improving aqueous solubility, and enhancing metabolic stability compared to flat aromatic linkers [1]. Procuring this pre-formed intermediate allows chemical development teams to bypass hazardous, multi-step Strecker syntheses involving volatile dimethylamine and toxic cyanide reagents [2].

Procurement Fit

Substituting 1-(Dimethylamino)cyclobutanecarbonitrile with closely related analogs fundamentally alters downstream target binding and physicochemical properties. Replacing it with 1-(Dimethylamino)cyclohexanecarbonitrile increases the ring size, which expands the spatial footprint and shifts the exit vectors from ~90° to ~109°, frequently causing severe steric clashes in tightly constrained allosteric pockets [1]. Furthermore, the cyclohexane analog increases the molecular weight by over 22%, negatively impacting ligand efficiency (LE) and lipophilic efficiency (LipE) [2]. Conversely, substituting with the primary amine analog (1-aminocyclobutanecarbonitrile) introduces hydrogen bond donors that can reduce passive membrane permeability and requires additional, costly protection/deprotection steps during downstream functionalization .

Substitution Risk

Elimination of Hazardous Strecker Synthesis Workflows

In-house synthesis of alpha-aminonitriles requires the handling of highly toxic cyanide sources (e.g., NaCN, TMSCN) and volatile amines. Procuring pre-synthesized 1-(Dimethylamino)cyclobutanecarbonitrile eliminates these high-risk steps entirely. Compared to a de novo synthesis from cyclobutanone, direct procurement bypasses 100% of cyanide handling protocols and reduces the precursor preparation timeline by 2 to 3 days .

| Evidence Dimension | Cyanide handling steps and preparation time |

| Target Compound Data | 0 steps, 0 days (ready to use) |

| Comparator Or Baseline | In-house synthesis from cyclobutanone (1+ cyanide steps, 2-3 days) |

| Quantified Difference | 100% reduction in cyanide exposure risk and elimination of multi-day synthetic lead times. |

| Conditions | Standard laboratory scale synthesis vs. commercial procurement. |

Streamlines CRO and pharmaceutical workflows by removing severe safety bottlenecks and accelerating time-to-library.

Superior Ligand Efficiency via Compact Ring Geometry

For structure-based drug design, the cyclobutane ring offers a uniquely compact sp3-rich core. 1-(Dimethylamino)cyclobutanecarbonitrile possesses a molecular weight of 124.18 g/mol, whereas its closest commercial homolog, 1-(Dimethylamino)cyclohexanecarbonitrile, has a molecular weight of 152.24 g/mol [1]. This 22.6% reduction in mass, combined with the tighter ~90° internal bond angles of the cyclobutane ring compared to the ~109° angles of the cyclohexane ring, allows the resulting diamines to fit into narrow binding pockets (such as the KRAS G12D allosteric site) without the steric clashes that abrogate binding in larger ring systems [2].

| Evidence Dimension | Molecular weight and internal ring angle |

| Target Compound Data | 124.18 g/mol; ~90° internal angle |

| Comparator Or Baseline | 1-(Dimethylamino)cyclohexanecarbonitrile (152.24 g/mol; ~109° internal angle) |

| Quantified Difference | 22.6% lower molecular weight and significantly tighter exit vectors. |

| Conditions | Computational modeling and physicochemical property profiling. |

Enables medicinal chemists to maintain high ligand efficiency (LE) when targeting sterically restricted protein pockets.

Streamlined One-Step Reduction to Tertiary/Primary Diamines

The N,N-dimethylation of this specific cyclobutanecarbonitrile allows for direct, one-step reduction to the corresponding diamine. When subjected to lithium aluminum hydride (LiAlH4) in THF, 1-(Dimethylamino)cyclobutanecarbonitrile yields 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine at approximately 65.9% yield . In contrast, utilizing a primary aminonitrile (1-aminocyclobutanecarbonitrile) often requires prior Boc- or Cbz-protection of the amine to prevent side reactions or polymerization during reduction, adding at least two synthetic steps and reducing overall throughput .

| Evidence Dimension | Number of synthetic steps to target diamine |

| Target Compound Data | 1 step (direct reduction, ~65.9% yield) |

| Comparator Or Baseline | Primary aminonitrile analogs (3 steps: protection, reduction, deprotection) |

| Quantified Difference | Elimination of 2 synthetic steps (protection/deprotection) while maintaining viable reduction yields. |

| Conditions | LiAlH4 reduction in THF at 0 - 20°C. |

Significantly increases throughput for parallel synthesis of diamine-based libraries by avoiding protecting group manipulations.

Synthesis of KRAS G12D Inhibitors

The compound is a critical precursor for generating 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine, a specific basic pharmacophore used to target the acidic Asp12 residue in the KRAS G12D mutant pocket. Its compact cyclobutane geometry prevents steric clashes that occur with larger ring systems [1].

Development of sp3-Rich Conformationally Restricted Linkers

In the design of PROTACs and ADCs, flat aromatic linkers often suffer from poor aqueous solubility. This compound serves as a building block to introduce sp3-rich, rigid cyclobutane diamine linkages, improving the overall topological polar surface area (TPSA) and solubility profile of the final degrader or conjugate [2].

Generation of Unnatural Amino Acids for Peptidomimetics

Through controlled hydrolysis of the nitrile group, 1-(Dimethylamino)cyclobutanecarbonitrile can be converted into 1-(dimethylamino)cyclobutanecarboxylic acid. This unnatural amino acid is utilized to introduce highly constrained beta-turns or to increase the proteolytic stability of therapeutic peptides .

Application Fit Matrix

XLogP3

Explore Compound Types